2-Methyl-1,3-butanediol
Overview
Description
2-Methyl-1,3-butanediol is an organic compound with the molecular formula C5H12O2 It is a type of diol, which means it contains two hydroxyl groups (-OH)
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-1,3-butanediol can be synthesized through several methods. One common method involves the reaction of acrolein with an aliphatic diol under conventional conditions to form a cyclic acetal. This cyclic acetal is then hydroformylated in the presence of a rhodium complex catalyst to produce linear and branched aldehydes. These aldehydes are subsequently hydrogenated and hydrolyzed to yield this compound .
Industrial Production Methods
In industrial settings, this compound is often produced through the Prins condensation-hydrolysis reaction. This method involves the reaction of isobutene with formaldehyde in the presence of a cerium oxide (CeO2) catalyst. The reaction is carried out at elevated temperatures, typically around 150°C, to achieve high selectivity and conversion rates .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,3-butanediol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.
Major Products
Oxidation: Produces aldehydes or ketones.
Reduction: Produces primary or secondary alcohols.
Substitution: Produces halogenated compounds.
Scientific Research Applications
2-Methyl-1,3-butanediol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the study of metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-methyl-1,3-butanediol involves its interaction with various molecular targets and pathways. For instance, in microbial fermentation, it is converted from pyruvate through a series of enzymatic reactions involving α-acetolactate synthase, α-acetolactate decarboxylase, and butanediol dehydrogenase. These enzymes catalyze the conversion of pyruvate to this compound, which can then participate in further metabolic processes .
Comparison with Similar Compounds
2-Methyl-1,3-butanediol can be compared with other similar compounds, such as:
- 1,2-Butanediol
- 1,3-Butanediol
- 1,4-Butanediol
- 2,3-Butanediol
These compounds share similar structural features but differ in the position of the hydroxyl groups and their chemical properties. For example, 1,4-butanediol is commonly used in the production of plastics and fibers, while 2,3-butanediol is used in the production of biofuels and as a solvent .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical properties make it valuable in synthetic chemistry, biological research, medicine, and industrial production. Understanding its preparation methods, chemical reactions, and mechanism of action can help in exploring new applications and improving existing processes.
Properties
IUPAC Name |
2-methylbutane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-4(3-6)5(2)7/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBPEYCZELNJMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870750 | |
Record name | 2-Methylbutane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50870750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
684-84-4 | |
Record name | 2-Methyl-1,3-butanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=684-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Butanediol, 2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000684844 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methylbutane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50870750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-butane-1,3-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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